molecular formula C8H3ClFN3O2 B13206557 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine

5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine

Cat. No.: B13206557
M. Wt: 227.58 g/mol
InChI Key: WHKVWKYAWPPPEQ-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is a polyhalogenated and nitrated derivative of the 1,8-naphthyridine scaffold. Its molecular formula is C₉H₄ClFN₃O₂, with substituents at positions 2 (fluoro), 5 (chloro), and 6 (nitro). The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, which confers unique electronic and steric properties.

Properties

Molecular Formula

C8H3ClFN3O2

Molecular Weight

227.58 g/mol

IUPAC Name

5-chloro-2-fluoro-6-nitro-1,8-naphthyridine

InChI

InChI=1S/C8H3ClFN3O2/c9-7-4-1-2-6(10)12-8(4)11-3-5(7)13(14)15/h1-3H

InChI Key

WHKVWKYAWPPPEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=C(C(=C21)Cl)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the nitration of 5-chloro-2-fluoro-1,8-naphthyridine using nitric acid and sulfuric acid under controlled conditions . Another approach involves the use of phosphorus oxychloride for chlorination reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine and fluorine substituents at positions 5 and 2 exhibit differential reactivity in NAS due to electronic and steric factors:

Reaction Conditions Product Yield Source
Cl substitution with piperazineDCM, DIEA, RT, 12 h5-Piperazinyl-2-fluoro-6-nitro-1,8-naphthyridine72%
Fluorine displacementK₂CO₃, DMF, 80°C, 24 h (low reactivity)Minimal substitution observed<5%
  • Mechanism : The chlorine at position 5 undergoes substitution more readily than fluorine due to lower bond dissociation energy (C-Cl vs. C-F) and reduced steric hindrance .

  • Key Insight : Piperazine derivatives show enhanced solubility and bioavailability, making them valuable intermediates in drug discovery .

Reduction of Nitro Group

The nitro group at position 6 is susceptible to catalytic or chemical reduction:

Reduction Method Conditions Product Yield Application Source
H₂/Pd-CEthanol, 50 psi H₂, 4 h6-Amino-5-chloro-2-fluoro-1,8-naphthyridine89%Anticancer intermediates
Fe/HClEthanol/H₂O (3:1), reflux, 6 h6-Amino derivative78%Cost-effective synthesis
  • Mechanism : Reduction proceeds via a nitroso intermediate, stabilized by the electron-deficient naphthyridine ring.

  • Side Reaction : Over-reduction to hydroxylamine is suppressed using acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 7 (activated by adjacent nitro group):

Coupling Type Conditions Product Yield Catalyst Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 h7-Aryl-5-chloro-2-fluoro-6-nitro-1,8-naphthyridine65%Tetrakis palladium
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C7-Amino-substituted derivative58%Palladium triflate
  • Regioselectivity : Position 7 is preferred due to directing effects of the nitro group .

  • Limitation : Steric hindrance from the fluorine substituent at position 2 reduces coupling efficiency.

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

Reaction Partner Conditions Product Yield Key Feature Source
Ethyl acetoacetatePPA, 100°C, 3 hPyrido[1,2-a]pyrimidin-4-one fused system68%Antiviral activity
IndoleInCl₃, CH₃CN, 100°C, 12 hIndolo[3,2-c] naphthyridine53%Fluorescent probes
  • Mechanism : Acid-catalyzed cyclization via electrophilic aromatic substitution .

  • Application : Fused systems exhibit enhanced π-conjugation for optoelectronic applications .

Nitro Group Chemistry

Transformation Reagents Product Yield Notes Source
Nitro to cyanoCuCN, DMF, 120°C, 24 h6-Cyano derivative42%Requires strict anhydrous conditions
Nitro to sulfonamideSOCl₂, NH₃, THF, 0°C6-Sulfonamide analog61%Improves water solubility

Halogen Exchange Reactions

Fluorine at position 2 can be replaced under extreme conditions:

Reagent Conditions Product Yield Catalyst Source
KSeCNDMF, 180°C, microwave, 1 h2-Selenocyanato derivative38%None
NaN₃DMSO, 150°C, 6 h2-Azido-5-chloro-6-nitro-1,8-naphthyridine29%CuI

Stability and Handling

  • Thermal stability : Decomposes above 250°C (DSC data).

  • Light sensitivity : Nitro group undergoes photolytic degradation; store in amber vials at 2–8°C.

  • Solubility : <0.1 mg/mL in water; >50 mg/mL in DMSO or DMF .

Mechanism of Action

The exact mechanism of action of 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern significantly influences the compound’s behavior. Key analogs and their differences are outlined below:

Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities References
5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine Cl (5), F (2), NO₂ (6) C₉H₄ClFN₃O₂ High electron-withdrawing potential -
5-Chloro-2-methyl-6-nitro-1,8-naphthyridine Cl (5), CH₃ (2), NO₂ (6) C₉H₆ClN₃O₂ Methyl group reduces electronegativity
5-Chloro-2-methyl-1,8-naphthyridine Cl (5), CH₃ (2) C₉H₇ClN₂ Lacks nitro group; simpler reactivity
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-tetrahydro-1,8-naphthyridine-3-carboxylate Cl (7), F (6), tetrahydro core C₁₄H₁₅ClFN₂O₃ Reduced aromaticity; cyclopropyl enhances stability
PH-145 (1,4-dihydro-1,8-naphthyridine derivative) Glycinyl and nitro groups Not specified Antibacterial (Gram-positive), selective anticancer activity

Key Observations :

  • Electron-Withdrawing Effects : The fluoro and nitro groups in the main compound enhance electrophilicity compared to methyl-substituted analogs (e.g., 5-chloro-2-methyl-6-nitro-1,8-naphthyridine) .
  • Bioactivity Trends : Nitro-containing derivatives (e.g., PH-145, SA-20-15) exhibit antibacterial and cytotoxic properties, suggesting the nitro group in the main compound may confer similar activities .
Antibacterial Activity
  • Glycinyl-Containing Derivatives : SA-20-15 (1,8-naphthyridine with glycinyl) demonstrated superior activity against Staphylococcus epidermidis and Enterococcus faecalis compared to linezolid .
  • Nitro Group Impact : PH-145 and PH-189 (nitrofuroyl derivatives) showed cytotoxicity against ovarian cancer cells, implying nitro groups enhance antiproliferative effects .
Anticancer Mechanisms

    Biological Activity

    5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is a derivative of the naphthyridine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    This compound features a complex structure that contributes to its biological efficacy. The presence of halogen atoms (chlorine and fluorine) and a nitro group enhances its interaction with biological targets.

    Antimicrobial Activity

    Mechanism of Action:
    Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds often act by inhibiting bacterial topoisomerases, which are crucial for DNA replication in bacteria.

    Case Studies:

    • Synergistic Effects with Antibiotics:
      A study demonstrated that 1,8-naphthyridine derivatives enhance the activity of fluoroquinolone antibiotics against resistant strains of E. coli and S. aureus. The minimum inhibitory concentrations (MICs) of norfloxacin and lomefloxacin were significantly reduced when combined with 1,8-naphthyridine derivatives, indicating a synergistic effect .
    • Inhibition of Pathogenic Bacteria:
      Another research effort focused on the antibacterial activity of various naphthyridine derivatives against pathogenic bacteria. The study found that modifications in the naphthyridine structure could lead to enhanced antibacterial potency .

    Anti-inflammatory Activity

    Research Findings:
    Several studies have highlighted the anti-inflammatory properties of naphthyridine derivatives. For instance, a specific derivative demonstrated significant inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-treated murine dendritic cells. The compound showed an IC50 value indicating effective modulation of inflammatory responses .

    Table 1: Anti-inflammatory Effects of Naphthyridine Derivatives

    CompoundCytokine InhibitionIC50 (µM)
    C-22TNF-α0.2
    C-31IL-62
    C-34IL-1β0.5

    Anticancer Activity

    Mechanism and Efficacy:
    The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

    Case Studies:

    • Cytotoxicity Against Cancer Cell Lines:
      A series of experiments evaluated the cytotoxic effects of naphthyridine derivatives on breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines. The results indicated that certain derivatives induced cell cycle arrest and apoptosis at specific concentrations .
    • In Vivo Studies:
      In vivo studies using murine models demonstrated that selected naphthyridine derivatives could suppress tumor growth effectively while exhibiting minimal toxicity to normal tissues .

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine, and how can reaction conditions be optimized?

    • Methodology : The compound is typically synthesized via a two-step process involving substitution (e.g., halogenation or nitration) followed by hydrolysis . For example, analogous naphthyridine derivatives are prepared by reacting nitro-substituted intermediates with fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions, followed by acid-catalyzed hydrolysis .
    • Optimization : Key parameters include maintaining mild temperatures (e.g., 50–80°C), using catalytic agents to reduce side reactions, and controlling stoichiometry to minimize by-products. Reaction time can be shortened by employing microwave-assisted synthesis .

    Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

    • Techniques :

    • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and electronic environments (e.g., aromatic protons at δ 7.2–8.3 ppm in DMSO-d6_6) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine/fluorine .
    • Infrared (IR) Spectroscopy : Functional groups like nitro (1520–1350 cm1^{-1}) and C-F (1100–1000 cm1^{-1}) are identifiable .
      • Supplementary Methods : Elemental analysis (C, H, N) ensures purity, while melting point determination assesses crystallinity .

    Q. What safety precautions are critical when handling this compound?

    • Hazards : The compound may cause skin irritation (H315), severe eye damage (H319), and respiratory irritation (H335) due to reactive nitro/chloro groups .
    • Protocols :

    • Use fume hoods to avoid aerosol inhalation.
    • Wear nitrile gloves, goggles, and lab coats.
    • Store in a dry, cool environment to prevent decomposition into toxic gases (e.g., NOx_x) .

    Advanced Research Questions

    Q. How does the nitro group's position influence the compound's reactivity in nucleophilic substitution reactions?

    • Mechanistic Insight : The nitro group at C6 acts as a strong electron-withdrawing group, activating the adjacent C5 chlorine for nucleophilic displacement. This is critical for synthesizing derivatives via SNAr reactions with amines or thiols .
    • Case Study : In analogous compounds, nitro reduction (e.g., using Na2_2S2_2O4_4) yields amino derivatives, which alter electronic properties and biological activity .

    Q. What strategies mitigate discrepancies in spectroscopic data interpretation for structural confirmation?

    • Data Cross-Validation :

    • Compare experimental 1^1H NMR shifts with DFT-calculated values to resolve ambiguities in aromatic proton assignments.
    • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex regiochemistry .
      • Contradiction Analysis : For MS, isotopic patterns (e.g., 35^{35}Cl/37^{37}Cl or 19^{19}F) must align with theoretical distributions to rule out impurities .

    Q. How can computational modeling predict the compound's interaction with biological targets?

    • Approach :

    • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with enzymes like DNA gyrase, a target for naphthyridine-based antimicrobials.
    • Use DFT calculations to map electrostatic potential surfaces, identifying regions for hydrophobic or hydrogen-bonding interactions .
      • Validation : Correlate computational results with in vitro assays (e.g., IC50_{50} values against bacterial strains) .

    Q. What are the challenges in achieving regioselective functionalization of the naphthyridine core?

    • Key Challenges :

    • Competing reactivity at C2 (fluoro) vs. C6 (nitro) due to electronic effects.
    • Steric hindrance from substituents (e.g., phenyl groups) complicating C7/C8 modifications .
      • Solutions :
    • Use directing groups (e.g., boronic acids) to enhance selectivity in cross-coupling reactions .
    • Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .

    Q. How to design derivatives to enhance cytotoxic activity while minimizing toxicity?

    • Structure-Activity Relationship (SAR) :

    • Introduce electron-donating groups (e.g., -OCH3_3) at C2 to improve membrane permeability.
    • Replace C6 nitro with bioisosteres (e.g., cyano) to reduce metabolic toxicity .
      • In Vitro Testing : Screen derivatives against cancer cell lines (e.g., MCF7) using MTT assays, prioritizing compounds with selectivity indices >10 .

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